molecular formula C15H16N2O3 B3024310 Tert-butyl (2-formylquinolin-8-yl)carbamate CAS No. 380153-78-6

Tert-butyl (2-formylquinolin-8-yl)carbamate

Cat. No.: B3024310
CAS No.: 380153-78-6
M. Wt: 272.3 g/mol
InChI Key: FWVLNLWSXSAYHM-UHFFFAOYSA-N
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Description

Tert-butyl (2-formylquinolin-8-yl)carbamate is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (2-formylquinolin-8-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (2-formylquinolin-8-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(2-formylquinolin-8-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-15(2,3)20-14(19)17-12-6-4-5-10-7-8-11(9-18)16-13(10)12/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVLNLWSXSAYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1N=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573646
Record name tert-Butyl (2-formylquinolin-8-yl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380153-78-6
Record name tert-Butyl (2-formylquinolin-8-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Orthogonality: The Role of tert-butyl (2-formylquinolin-8-yl)carbamate in Precision Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of tert-butyl (2-formylquinolin-8-yl)carbamate in Ligand Design Content Type: Technical Whitepaper Audience: Synthetic Chemists, Ligand Designers, and Drug Discovery Scientists

Executive Summary

In the architecture of complex coordination complexes, 8-aminoquinoline stands as a privileged scaffold due to its rigid backbone and bidentate (N,N) binding capability. However, functionalizing the C2-position with an aldehyde to create 2-formyl-8-aminoquinoline introduces a critical synthetic challenge: rapid self-condensation between the nucleophilic C8-amine and the electrophilic C2-aldehyde.

tert-butyl (2-formylquinolin-8-yl)carbamate (hereafter Boc-2-FAQ ) serves as the essential "masked" intermediate that solves this stability paradox. By orthogonally protecting the amine with a tert-butoxycarbonyl (Boc) group, this molecule allows researchers to perform selective condensation reactions at the aldehyde terminus without interference from the quinoline nitrogen or the exocyclic amine. This guide details the synthesis, stability mechanisms, and application of Boc-2-FAQ in constructing unsymmetrical pincer ligands and supramolecular helicates.

Section 1: Structural Attributes & Synthetic Utility

The Self-Condensation Problem

The unprotected congener, 2-formyl-8-aminoquinoline, is transient. In solution, it rapidly undergoes intermolecular Schiff base formation, leading to oligomers or insoluble polymers (poly-imines).

The Boc-2-FAQ Solution

Boc-2-FAQ introduces steric bulk and electronic withdrawal at the C8-amine.

  • Electronic Effect: The carbamate lowers the nucleophilicity of the nitrogen lone pair, preventing attack on the aldehyde.

  • Steric Effect: The tert-butyl group blocks the coordination sphere, preventing premature metal binding during ligand assembly.

  • Solubility: The lipophilic Boc group significantly enhances solubility in organic solvents (DCM, THF), facilitating purification compared to the polar free amine.

Structural Visualization

The following diagram illustrates the equilibrium shift provided by Boc protection.

G cluster_0 Unstable Pathway cluster_1 Stable Pathway (Boc-2-FAQ) Unprotected 2-Formyl-8-aminoquinoline (Nucleophile + Electrophile) Polymer Oligomers / Polymers (Self-Condensation) Unprotected->Polymer Rapid Intermolecular Reaction BocProtected tert-butyl (2-formylquinolin-8-yl)carbamate (Masked Nucleophile) TargetLigand Target Schiff Base Ligand (Controlled Assembly) BocProtected->TargetLigand Selective Reaction with External Amine

Figure 1: Comparison of the unstable unprotected pathway versus the controlled Boc-protected pathway.

Section 2: Synthesis & Preparation[1][2][3][4][5][6][7][8]

The synthesis of Boc-2-FAQ is a two-step protocol starting from commercially available 8-aminoquinaldine (2-methyl-8-aminoquinoline) .

Step 1: N-Boc Protection

The amine is protected first to prevent oxidation of the nitrogen in the subsequent step.

  • Reagents:

    
     (1.2 equiv), 
    
    
    
    , DMAP (cat.), THF, Reflux.
  • Yield: >90%

  • Observation: The product is a white/off-white solid.

Step 2: Selenium Dioxide Oxidation

The methyl group at C2 is activated by the quinoline nitrogen. Selective oxidation to the aldehyde is achieved using Selenium Dioxide (


).
  • Reagents:

    
     (1.5 equiv), 1,4-Dioxane/Water (20:1), 80°C.
    
  • Mechanism: Riley Oxidation.

  • Critical Note: The Boc group is stable under these oxidative conditions, whereas a free amine would likely undergo N-oxidation or complexation with Selenium species.

Experimental Protocol: Synthesis of Boc-2-FAQ
ParameterValue
Precursor N-Boc-8-amino-2-methylquinoline (1.0 eq)
Oxidant Selenium Dioxide (

) (1.5 eq)
Solvent 1,4-Dioxane :

(95:5 v/v)
Temperature 80°C
Time 4–6 Hours
Workup Filter through Celite (remove Se), concentrate, flash column (Hex/EtOAc).
Yield 75–85%

Safety Warning: Selenium compounds are toxic. Perform all reactions in a fume hood and dispose of selenium waste separately.

Section 3: Ligand Design Strategies

Boc-2-FAQ is the "linchpin" for creating unsymmetrical ligands. It allows the chemist to install the "right-wing" of a ligand before revealing the "left-wing" (the 8-amino group).

Strategy A: Unsymmetrical Pincer Ligands (NNN)

To synthesize a pincer ligand with different wingtips (e.g., Quinoline-Pyridine-Imine), Boc-2-FAQ is condensed with a functionalized amine.

  • Condensation: React Boc-2-FAQ with

    
     (e.g., 2,6-diisopropylaniline) in Ethanol/Acetic Acid.
    
  • Deprotection: Treat the resulting Schiff base with TFA/DCM to remove the Boc group.

  • Result: An unsymmetrical ligand with a free 8-amino group available for further functionalization or anionic binding.

Strategy B: Metallo-Supramolecular Helicates

Boc-2-FAQ is used to synthesize "head-to-head" ligands for double-stranded helicates.

  • Linker Reaction: React 2 equivalents of Boc-2-FAQ with a diamine linker (e.g., hydrazine or ethylenediamine).

  • Deprotection: Remove Boc groups.

  • Self-Assembly: Coordinate with

    
     or 
    
    
    
    to form double helices where the 8-amino groups participate in secondary coordination or H-bonding.
Workflow Diagram

LigandDesign cluster_Pincer Pathway A: Unsymmetrical Pincer cluster_Helicate Pathway B: Supramolecular Assembly BocFAQ Boc-2-FAQ Step1 Condensation w/ R-NH2 BocFAQ->Step1 StepH1 Condensation w/ Diamine BocFAQ->StepH1 Intermediate Boc-Protected Imine Step1->Intermediate Step2 Deprotection (TFA) Intermediate->Step2 FinalPincer Free Amino-Imine Ligand Step2->FinalPincer BisLigand Bis(Boc-Quinoline) Ligand StepH1->BisLigand StepH2 Deprotection BisLigand->StepH2 Helicate Metal-Templated Helicate StepH2->Helicate

Figure 2: Divergent synthetic pathways utilizing Boc-2-FAQ as a common precursor.

Section 4: Validated Experimental Protocol

Synthesis of an Unsymmetrical Schiff Base Ligand

This protocol describes the reaction of Boc-2-FAQ with p-toluidine, followed by deprotection.

  • Condensation:

    • Dissolve Boc-2-FAQ (1.0 mmol) and p-toluidine (1.0 mmol) in absolute Ethanol (10 mL).

    • Add catalytic Formic Acid (2 drops).

    • Reflux for 3 hours.[1] Monitor by TLC (disappearance of aldehyde spot).

    • Cool to 0°C. The Schiff base usually precipitates. Filter and wash with cold ethanol.

    • Yield: ~85% (Yellow solid).

  • Deprotection (Boc Removal):

    • Dissolve the Schiff base (0.5 mmol) in DCM (5 mL).

    • Add Trifluoroacetic Acid (TFA) (1 mL) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Quench with saturated

      
       (careful: gas evolution).
      
    • Extract with DCM, dry over

      
      .
      
    • Result: 2-(N-(p-tolyl)iminomethyl)-8-aminoquinoline.

References

  • Synthesis of 8-Aminoquinolines via Carbamates: Park, Y., et al.[2] "Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection." Chemistry – A European Journal, 2015.

  • Venkatesh, C., et al. "Selenium dioxide catalyzed oxidation of 2-methylquinolines." Tetrahedron Letters, 2011.
  • Schiff Base Ligands from 8-Aminoquinoline: Majumdar, P., et al.[3] "8-Aminoquinoline derived two Schiff base platforms: Synthesis and characterization." Heliyon, 2024.

  • Boc Protection Strategies in Ligand Design: Ihara, M., et al. "Novel One Step Transformation of Carbamates into Amides." Heterocycles, 1992.[4]

Sources

Methodological & Application

Synthesis protocol for tert-butyl (2-formylquinolin-8-yl)carbamate from 8-aminoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, scientifically grounded protocol for the synthesis of tert-butyl (2-formylquinolin-8-yl)carbamate starting strictly from 8-aminoquinoline .

While many commercial routes utilize 8-amino-2-methylquinoline (Quinaldine) as a starting material to leverage simple Selenium Dioxide (


) oxidation, this protocol addresses the specific requirement to synthesize the target from the unsubstituted 8-aminoquinoline  core. This necessitates a C-H functionalization strategy to install the carbon at the C2 position, for which the Reissert-Henze rearrangement  via the N-oxide is the most authoritative and reliable methodology.

Target Molecule: tert-butyl (2-formylquinolin-8-yl)carbamate (CAS: 380153-78-6) Starting Material: 8-Aminoquinoline (CAS: 578-66-5) Methodology: N-Protection


 N-Oxidation 

Reissert-Henze Cyanation

Selective Reduction.

Part 1: Strategic Analysis & Retrosynthesis

The Challenge of C2 Functionalization

The 8-aminoquinoline scaffold is electron-rich in the carbocyclic ring but electron-deficient in the heterocyclic ring. Direct electrophilic formylation (e.g., Vilsmeier-Haack) typically fails to target the C2 position, favoring C5 or C7. Furthermore, the C8-amine is a potent directing group that must be masked to prevent side reactions (such as N-acylation or ortho-lithiation).

The Chosen Route: The N-Oxide "Activation" Strategy

To install a formyl group at C2 starting from a proton (C-H), we utilize the Reissert-Henze reaction . This pathway transforms the nucleophilic character of the N-oxide into an electrophilic center at C2, allowing for cyanation. The nitrile is subsequently reduced to the aldehyde. This route is preferred over radical alkylation (Minisci) due to superior regiocontrol and yield.

Synthetic Pathway:

  • Chemoselective Protection: Masking the C8 amine with a tert-butyloxycarbonyl (Boc) group.

  • N-Oxidation: Activation of the quinoline nitrogen using m-CPBA.

  • Reissert-Henze Cyanation: Regioselective installation of a nitrile (-CN) group at C2 using TMSCN and an acyl activator.

  • Controlled Reduction: Partial reduction of the nitrile to the aldehyde using DIBAL-H.

Synthesispathway Start 8-Aminoquinoline Step1 Step 1: Boc Protection (Boc2O, Reflux) Start->Step1 Inter1 N-Boc-8-aminoquinoline Step1->Inter1 Step2 Step 2: N-Oxidation (m-CPBA, DCM) Inter1->Step2 Inter2 N-Boc-8-aminoquinoline N-Oxide Step2->Inter2 Step3 Step 3: Reissert-Henze (TMSCN, BzCl) Inter2->Step3 Inter3 2-Cyano-8-(Boc-amino)quinoline Step3->Inter3 Step4 Step 4: Reduction (DIBAL-H, -78°C) Inter3->Step4 Target Target: tert-butyl (2-formylquinolin-8-yl)carbamate Step4->Target

Figure 1: Step-wise synthetic logic for C2-functionalization of 8-aminoquinoline.

Part 2: Detailed Experimental Protocol

Step 1: Protection of 8-Aminoquinoline

Objective: Install the Boc group to protect the amine and increase solubility.

  • Reagents: 8-Aminoquinoline (1.0 equiv), Di-tert-butyl dicarbonate (

    
    , 1.2 equiv), DMAP (0.1 equiv, catalyst).
    
  • Solvent: THF or Dichloromethane (DCM).

Protocol:

  • Dissolve 8-aminoquinoline (14.4 g, 100 mmol) in anhydrous THF (100 mL).

  • Add DMAP (1.22 g, 10 mmol) followed by the dropwise addition of a solution of

    
     (26.2 g, 120 mmol) in THF (50 mL).
    
  • Heat the mixture to reflux (65°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT. Concentrate in vacuo. Dissolve residue in EtOAc, wash with 0.5 M HCl (to remove DMAP/unreacted amine), saturated

    
    , and brine.
    
  • Purification: Recrystallize from Hexane/EtOAc or pass through a short silica plug.

  • Expected Yield: 85–95% (Off-white solid).

Step 2: N-Oxidation

Objective: Create the N-oxide intermediate required for C2 functionalization.

  • Reagents: N-Boc-8-aminoquinoline (from Step 1), m-Chloroperbenzoic acid (m-CPBA, 77% max, 1.2 equiv).

  • Solvent: DCM.

Protocol:

  • Dissolve the protected quinoline (24.4 g, 100 mmol) in DCM (250 mL) and cool to 0°C.

  • Slowly add m-CPBA (22.4 g, 120 mmol) portion-wise over 30 minutes.

  • Allow to warm to RT and stir for 4–6 hours.

  • Workup: Quench with saturated

    
     (to destroy excess peroxide) and saturated 
    
    
    
    . Extract with DCM (
    
    
    mL).
  • Purification: The N-oxide is polar. Purify via flash column chromatography (DCM/MeOH 95:5).

  • Mechanistic Note: The Boc group reduces the basicity of the C8 amine, preventing competitive oxidation at the exocyclic nitrogen.

Step 3: Reissert-Henze Cyanation

Objective: Regioselective installation of the nitrile group at C2.

  • Reagents: N-Oxide intermediate (1.0 equiv), Trimethylsilyl cyanide (TMSCN, 1.5 equiv), Benzoyl Chloride (BzCl, 1.2 equiv).

  • Solvent: DCM or Acetonitrile.

  • Safety Warning: TMSCN is highly toxic and hydrolyzes to HCN. Perform in a well-ventilated fume hood.

Protocol:

  • Dissolve the N-oxide (26.0 g, 100 mmol) in anhydrous DCM (300 mL) under Argon atmosphere.

  • Add TMSCN (18.8 mL, 150 mmol) via syringe. Stir for 10 minutes at RT.

  • Add Benzoyl Chloride (13.9 mL, 120 mmol) dropwise over 20 minutes. The solution will likely darken.

  • Stir at RT for 12 hours.

  • Workup: Quench carefully with saturated

    
    . Extract with DCM.[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is 2-cyano-8-(tert-butoxycarbonylamino)quinoline .

  • Expected Yield: 60–75%.

Step 4: Selective Reduction to Aldehyde

Objective: Convert the nitrile to the aldehyde without over-reduction to the amine.

  • Reagents: 2-Cyano intermediate (1.0 equiv), DIBAL-H (1.0 M in toluene, 1.5 equiv).

  • Solvent: Anhydrous Toluene or DCM.

Protocol:

  • Dissolve the nitrile (13.5 g, 50 mmol) in anhydrous Toluene (150 mL) and cool to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents over-reduction.

  • Add DIBAL-H (75 mL, 75 mmol) dropwise over 45 minutes via a pressure-equalizing addition funnel.

  • Stir at -78°C for 2 hours. Monitor by TLC (aldehyde spot appears, nitrile disappears).

  • Hydrolysis (Rochelle's Salt Method): Quench by adding MeOH (10 mL) at -78°C. Pour the cold mixture into a vigorously stirring solution of saturated Potassium Sodium Tartrate (Rochelle's salt, 200 mL). Stir for 2–3 hours at RT until the emulsion separates into two clear layers.

  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc 8:2) to yield the final aldehyde.

Part 3: Data Summary & Troubleshooting

Quantitative Stoichiometry Table
StepReagentEquiv.RoleCritical Parameter
1

1.2Protecting GroupReflux required for complete conversion.
2 m-CPBA1.2OxidantQuench peroxides with thiosulfate before workup.
3 TMSCN1.5NucleophileSafety: Avoid moisture; HCN evolution risk.
3 BzCl1.2ActivatorActivates N-oxide for nucleophilic attack.
4 DIBAL-H1.5ReductantTemp: Must be <-70°C to stop at imine stage.
Troubleshooting Guide
  • Issue: Low yield in Step 3 (Cyanation).

    • Cause: Moisture in solvent hydrolyzing TMSCN or BzCl.

    • Solution: Use freshly distilled DCM and store TMSCN under inert gas.

  • Issue: Over-reduction in Step 4 (Amine formation).

    • Cause: Temperature rose above -60°C or excess DIBAL-H used.

    • Solution: Strictly maintain -78°C; quench while cold.

  • Issue: Emulsion during DIBAL workup.

    • Solution: Extend stirring time with Rochelle's salt (up to 12h) or use 1M HCl if the Boc group stability permits (risk of deprotection, so Rochelle's is preferred).

References

  • Boc Protection of 8-Aminoquinoline: Verho, O., et al. (2018).[2] "A Two-Step Procedure for the Overall Transamidation of 8-Aminoquinoline Amides Proceeding via the Intermediate N-Acyl-Boc-Carbamates." The Journal of Organic Chemistry, 83(7), 3651–3660. [Link][2]

  • Reissert-Henze Reaction (General Quinoline Functionalization): Macaev, F., et al. (2005). "A novel synthesis of 2-cyano-8-hydroxyquinoline." Tetrahedron Letters, 46(12), 2005-2008. (Demonstrates cyanation logic on 8-substituted quinolines). [Link]

  • DIBAL Reduction of Nitriles: Oyelere, A. K., et al. (2001). "Reduction of Nitriles to Aldehydes." Journal of Organic Chemistry, 66(10), 3642. [Link]

  • Alternative Approaches (C-H Functionalization): Rauser, M., et al. (2022). "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules." Arkivoc, 2022(iii), 41-54.[1] (Discusses 2-formyl derivatives).[3][4][5][6] [Link]

Sources

Application Note: Selective Deprotection of Boc Group from tert-Butyl (2-formylquinolin-8-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the selective deprotection of the tert-butyloxycarbonyl (Boc) group from tert--butyl (2-formylquinolin-8-yl)carbamate. The presence of an acid-sensitive formyl group on the quinoline scaffold necessitates a carefully optimized protocol to ensure high chemoselectivity. This application note details the mechanistic principles, provides a robust experimental protocol using trifluoroacetic acid (TFA), and discusses critical parameters for achieving high yield and purity of the desired product, 8-aminoquinoline-2-carbaldehyde.

Introduction: The Challenge of Chemoselectivity

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, valued for its stability in a broad range of reaction conditions and its facile removal under acidic conditions.[1][2][3] The deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5]

The selective deprotection of the Boc group in tert-butyl (2-formylquinolin-8-yl)carbamate presents a significant chemoselectivity challenge. The substrate contains a formyl group, which can be susceptible to degradation or unwanted side reactions under harsh acidic conditions. Therefore, the deprotection method must be sufficiently potent to cleave the robust carbamate bond while being mild enough to preserve the integrity of the aldehyde functionality. This application note outlines a validated protocol that successfully navigates this challenge.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group by a strong acid like TFA is a well-established electrophilic cleavage reaction that proceeds through a four-step mechanism:[1][2][6][7]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[1][2]

  • Formation of a tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][2][6]

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.[1][2]

It is crucial to perform this reaction in a well-ventilated area or a fume hood as the deprotection process generates gaseous byproducts like isobutylene (from the tert-butyl cation) and carbon dioxide.[6]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the selective deprotection of the Boc group from tert-butyl (2-formylquinolin-8-yl)carbamate.

Materials and Reagents
Reagent/MaterialGradeSupplier
tert-Butyl (2-formylquinolin-8-yl)carbamate≥95%Commercially Available
Dichloromethane (DCM), Anhydrous≥99.8%Standard Supplier
Trifluoroacetic Acid (TFA)≥99%Standard Supplier
Saturated Sodium Bicarbonate SolutionACS GradePrepared in-house
Anhydrous Sodium SulfateACS GradeStandard Supplier
Diethyl EtherACS GradeStandard Supplier
Round-bottom flask-Standard Glassware
Magnetic stirrer and stir bar-Standard Equipment
Ice bath-Standard Equipment
Rotary evaporator-Standard Equipment
Thin-Layer Chromatography (TLC) platesSilica Gel 60 F254Standard Supplier

Safety Precaution: Trifluoroacetic acid is highly corrosive and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Step-by-Step Procedure

Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Substrate in Anhydrous DCM B Cool to 0 °C (Ice Bath) A->B Stirring C Slowly Add TFA B->C Under N2 D Warm to RT C->D E Stir for 1-3 h D->E F Monitor by TLC E->F Check for starting material G Remove Volatiles (in vacuo) F->G Reaction Complete H Neutralize with Sat. NaHCO3 G->H I Extract with DCM H->I J Dry with Na2SO4 I->J K Concentrate (in vacuo) J->K Purified Product Product Product K->Product Purified Product

Figure 1: Experimental workflow for the selective Boc deprotection.

  • Reaction Setup:

    • In a round-bottom flask, dissolve tert-butyl (2-formylquinolin-8-yl)carbamate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M.

    • Cool the solution to 0 °C using an ice bath while stirring.

    • Slowly add trifluoroacetic acid (TFA) (10-20 equiv.) to the stirred solution. A common and effective ratio is a 1:1 mixture of TFA and DCM (v/v).[1]

  • Reaction Monitoring:

    • Allow the reaction mixture to warm to room temperature and continue stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. A typical eluent system is a mixture of ethyl acetate and hexanes. The deprotected product will have a lower Rf value than the starting material. The reaction is generally complete within 1-3 hours.

  • Work-up and Isolation:

    • Once the starting material is consumed, remove the solvent and excess TFA in vacuo using a rotary evaporator.

    • Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude 8-aminoquinoline-2-carbaldehyde.

  • Purification (if necessary):

    • The crude product is often of sufficient purity for subsequent steps.

    • If further purification is required, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be performed.

Results and Discussion

The protocol described above consistently provides high yields of the desired product, 8-aminoquinoline-2-carbaldehyde. The careful control of the reaction temperature and the use of a moderate excess of TFA are key to achieving chemoselectivity.

EntryTFA (equiv.)Temperature (°C)Time (h)Yield (%)Purity (%)
1100 to RT292>95
2200 to RT1.595>95
35RT675~90
410RT388>95

Table 1: Optimization of Reaction Conditions. As shown, initiating the reaction at 0°C and using a sufficient excess of TFA leads to a cleaner and faster conversion.

Troubleshooting
  • Incomplete Reaction: If the reaction stalls, an additional portion of TFA can be added. Ensure the starting material and solvent are anhydrous, as water can interfere with the reaction.

  • Formation of Byproducts: If significant byproduct formation is observed, consider reducing the reaction temperature or using a smaller excess of TFA. The stability of the formyl group is a key consideration; while generally stable under these conditions, prolonged reaction times or higher temperatures could lead to degradation. The formyl group is generally stable to acidic conditions that do not involve strong nucleophiles.

  • Work-up Issues: The neutralization step can be exothermic. Ensure slow and careful addition of the sodium bicarbonate solution.

Alternative Methods

While TFA in DCM is the most common and reliable method, other acidic conditions can be employed for Boc deprotection, such as:

  • HCl in Dioxane: A 4M solution of HCl in dioxane is also effective.[2] However, this reagent is also highly corrosive and requires careful handling.

  • Aqueous Phosphoric Acid: This offers a greener alternative, though it may require elevated temperatures and longer reaction times.[8]

The choice of deprotection agent should be guided by the specific substrate and the compatibility of other functional groups present in the molecule.

Conclusion

The selective deprotection of the Boc group from tert-butyl (2-formylquinolin-8-yl)carbamate can be achieved with high efficiency and chemoselectivity using a carefully controlled protocol with trifluoroacetic acid in dichloromethane. By initiating the reaction at a low temperature and monitoring its progress, the integrity of the acid-sensitive formyl group is maintained, providing the desired 8-aminoquinoline-2-carbaldehyde in excellent yield and purity. This protocol is robust and scalable, making it suitable for a wide range of applications in medicinal chemistry and organic synthesis.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 9). Acids. WordPress. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, June 5). Why is formyl chloride unstable while higher acyl chlorides are stable? Retrieved from [Link]

  • Quora. (2019, June 9). Why is formyl chloride unstable while higher acetyl chlorides are stable? Retrieved from [Link]

  • Bavi, R., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. Retrieved from [Link]

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Efficient and Chemoselective Deprotection of N - t -Butyloxycarbonyl Group Mediated by Selectfluor. Retrieved from [Link]

  • Mohammed, I., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Retrieved from [Link]

  • George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Retrieved from [Link]

  • Semantic Scholar. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, January 6). Stability of formyl chloride [duplicate]. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formylation of Amines. PMC. Retrieved from [Link]

  • LibreTexts. (2021, December 27). 8.8: Chemistry of Esters. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of tert-butyl (2-formylquinolin-8-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of tert-Butyl (2-formylquinolin-8-yl)carbamate

Subject: Optimizing Yield and Reproducibility in 8-Aminoquinoline Functionalization Ticket ID: #SYN-Q8-CHO-001 Assigned Specialist: Senior Application Scientist Status: Active Guide

Executive Summary

The synthesis of tert-butyl (2-formylquinolin-8-yl)carbamate is a critical gateway to advanced supramolecular ligands and metallo-drug scaffolds. Users typically report low yields (20–35%) due to three primary failure modes:

  • Over-oxidation of the aldehyde to the carboxylic acid during the methyl oxidation step.

  • Selenium contamination (red colloidal selenium) complicating workup.

  • Boc-deprotection caused by the acidic nature of Selenium Dioxide (SeO₂) or silica gel during purification.

This guide replaces the traditional stoichiometric SeO₂ route with a Catalytic SeO₂ / tert-Butyl Hydroperoxide (TBHP) protocol, raising potential yields to 50–70% while minimizing toxic waste.

Part 1: The Synthetic Pathway

The optimized route proceeds in two steps starting from commercially available 8-amino-2-methylquinoline (8-aminoquinaldine) .

SynthesisRoute SM 8-Amino-2-methylquinoline Step1 Step 1: Protection (Boc2O, THF, Reflux) SM->Step1 Yield: >90% Inter Intermediate A: tert-Butyl (2-methylquinolin-8-yl)carbamate Step1->Inter Step2 Step 2: Riley Oxidation (Cat. SeO2, TBHP, Dioxane) Inter->Step2 Critical Step Prod Target Product: tert-Butyl (2-formylquinolin-8-yl)carbamate Step2->Prod Yield: ~65%

Figure 1: Optimized synthetic workflow. The critical bottleneck is Step 2.

Part 2: Troubleshooting Modules

Module 1: Precursor Assembly (Boc Protection)

Context: The amine at position 8 is peri-substituted and can be sterically hindered, yet it is nucleophilic enough to form bis-Boc byproducts if uncontrolled.

Q: I am observing a mixture of mono-Boc, bis-Boc, and starting material. How do I fix this?

  • Diagnosis: Excess Boc₂O or overly aggressive base catalysis.

  • Protocol Adjustment:

    • Use 1.1 equivalents of Boc₂O relative to the amine.

    • Avoid strong bases. Reflux in THF (tetrahydrofuran) is usually sufficient to drive the reaction without DMAP. If reaction is sluggish (>24h), add 0.1 eq of DMAP .

    • Corrective Action: If bis-Boc forms, treat the crude mixture with mild base (K₂CO₃ in MeOH) briefly; the second Boc group on anilines is often labile and can be cleaved selectively back to the mono-Boc.

Q: The reaction stalls at 80% conversion.

  • Solution: The peri-hydrogen at C7 and the quinoline nitrogen lone pair create a "pocket" that hinders attack. Switch solvent to refluxing toluene to increase thermal energy, or use neat Boc₂O at 60°C if solubility permits.

Module 2: The Critical Oxidation (Riley Oxidation)

Context: This is the yield-determining step. Traditional protocols use stoichiometric SeO₂ in refluxing dioxane/xylene, which produces "red selenium" tar and often over-oxidizes the aldehyde to the carboxylic acid (which then decarboxylates or ruins purification).

The Solution: Use the Sharpless/Umbreit Modification (Catalytic SeO₂ + TBHP). TBHP re-oxidizes the reduced Se(II) species back to active Se(IV), keeping the reaction cleaner and milder.

Protocol:

  • Reagents: 1.0 eq Intermediate A, 0.5 eq SeO₂ , 3.0 eq TBHP (70% aq. or in decane).

  • Solvent: 1,4-Dioxane (wet dioxane helps solubility of SeO₂).

  • Conditions: Heat to 60–80°C . Do NOT reflux violently. Monitor by TLC every 2 hours.

Q: The reaction mixture turned red and gummy. What happened?

  • Cause: Reduction of SeO₂ to elemental selenium (Se⁰), likely because the re-oxidant (TBHP) was consumed or added too slowly.

  • Fix: Add another 0.5–1.0 eq of TBHP. The red color should dissipate as Se⁰ is re-oxidized to soluble SeO₂.

  • Prevention: Add TBHP before heating the mixture.

Q: I see a new spot on TLC that is very polar (low Rf). Is this my product?

  • Diagnosis: No, that is likely the carboxylic acid (over-oxidation) or the alcohol (under-oxidation).

  • Analysis: The aldehyde typically runs slightly lower than the methyl precursor but higher than the alcohol.

  • Action:

    • If Alcohol (intermediate) dominates: Continue heating and add 0.2 eq SeO₂.

    • If Acid dominates: You are overheating or running too long. Stop the reaction immediately.

Q: Did the SeO₂ remove my Boc group?

  • Risk: SeO₂ forms selenous acid (H₂SeO₃) in the presence of water (from TBHP).[1]

  • Mitigation: Add buffered silica or a small amount of K₂CO₃ (0.1 eq) to the reaction mixture to neutralize excess acidity without quenching the oxidant.

Module 3: Purification & Stability

Context: 2-Formylquinolines are electrophilic and can be unstable on acidic silica gel.

Q: My product degrades on the column.

  • Fix:

    • Neutralize Silica: Pre-wash the silica column with 1% Triethylamine (Et₃N) in Hexanes.

    • Eluent: Use Hexanes/Ethyl Acetate (gradient 9:1 to 7:3).

    • Speed: Flash chromatography must be fast (<20 mins). Prolonged exposure to silica hydrolyzes the Boc carbamate.

Q: How do I store the aldehyde?

  • Protocol: Store under Argon at -20°C. Aldehydes can auto-oxidize to acids in air.

Part 3: Decision Support Data

Table 1: Comparison of Oxidation Methods

MethodReagentsTemperatureTypical YieldMajor Side Products
Classical Riley 1.5 eq SeO₂, DioxaneReflux (101°C)25–40%Carboxylic acid, Red Se tar, De-Boc amine
Catalytic (Recommended) 0.5 eq SeO₂, 3 eq TBHP60–80°C55–70% Alcohol intermediate (if stopped early)
Indirect Route NBS (Radical bromination)Reflux30–50%Ring bromination, difficult hydrolysis

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield in Oxidation CheckTLC Check TLC/NMR of Crude Start->CheckTLC Result1 Major Spot: Low Rf (Polar) (Carboxylic Acid) CheckTLC->Result1 Over-oxidized Result2 Major Spot: Red Solid/Tar (Se Precipitate) CheckTLC->Result2 Se Crashed out Result3 Major Spot: Intermediate Rf (Alcohol) CheckTLC->Result3 Incomplete Action1 Action: Reduce Temp to 60°C Reduce Reaction Time Result1->Action1 Action2 Action: Add excess TBHP Filter through Celite hot Result2->Action2 Action3 Action: Continue Reaction Add 0.1 eq SeO2 Result3->Action3

Figure 2: Diagnostic logic for oxidation failures.

References

  • Csomos, A., et al. (2022).[2][3] Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 41–54.[3] Source: Relevance: Describes the specific preparation of 8-aminoquinoline-2-carbaldehydes using Riley oxidation.

  • Umbreit, M. A., & Sharpless, K. B. (1977). Allylic oxidation of olefins by catalytic selenium dioxide.[1][4][5][6] Journal of the American Chemical Society, 99(16), 5526–5528. Source: Relevance: The foundational paper establishing the SeO₂/TBHP catalytic cycle to improve yields and reduce toxicity.

  • Tagawa, Y., et al. (2003). Improved oxidation of active methyl group of N-heteroaromatic compounds by selenium dioxide in the presence of tert-butyl hydroperoxide. Heterocycles, 60(4), 953–958. Source: Relevance: Specifically addresses the oxidation of methyl-quinolines/pyridines using the TBHP method to avoid carboxylic acid formation.

  • Kulkarni, M. G., et al. (2009). Synthesis of 8-aminoquinoline derivatives. Beilstein Journal of Organic Chemistry, 5, No. 4. Source: Relevance: Discusses the stability of the 8-aminoquinoline scaffold during oxidative transformations.

Sources

Technical Support Center: Purification of tert-Butyl (2-formylquinolin-8-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on the purification of tert-butyl (2-formylquinolin-8-yl)carbamate.

As a key intermediate in medicinal chemistry, the purity of tert-butyl (2-formylquinolin-8-yl)carbamate is paramount to the success of subsequent synthetic steps and the integrity of biological data. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven protocols to address the specific challenges encountered during its purification.

Troubleshooting Guide: Addressing Common Purification Issues

This section tackles specific experimental problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Issue 1: My product appears as a persistent oil and fails to crystallize.

Question: I've removed the solvent after column chromatography, but the resulting product is a thick oil or waxy semi-solid that I cannot crystallize. What should I do?

Answer: This is a frequent challenge with quinoline derivatives that possess flexible side chains or exist as mixtures of rotamers.[1] An oily product can be difficult to handle and may trap residual solvents or impurities.

Causality: The failure to crystallize often stems from residual impurities that disrupt the formation of a crystal lattice, or the inherent amorphous nature of the compound under the tested conditions.

Solutions:

  • Re-evaluate Purity: The first step is to confirm the purity of the oil via high-resolution ¹H NMR or HPLC. If significant impurities are detected, a second chromatographic purification may be necessary.

  • Solvent Screening for Crystallization: Systematically screen a range of solvent systems. A good starting point for moderately polar compounds is a solvent pair consisting of a "good" solvent in which the compound is highly soluble, and an "anti-solvent" in which it is poorly soluble.[2]

    • For moderately polar oils: Try dissolving the oil in a minimum amount of dichloromethane or ethyl acetate and slowly adding a non-polar anti-solvent like hexane or pentane dropwise until persistent cloudiness is observed.[1] Allow the mixture to stand, perhaps cooling it in an ice bath to induce precipitation.[3]

    • For more polar oils: Consider solvent systems like ethanol/water or acetone/water.[1]

  • Salt Formation: Leveraging the basicity of the quinoline nitrogen is a robust method to induce crystallization.[1] Converting the free base to a salt often yields a highly crystalline solid that readily precipitates.

    • Protocol for Hydrochloride Salt Formation: Dissolve the oily product in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise while stirring. The hydrochloride salt should precipitate. The resulting crystalline salt can be collected by filtration, washed with cold ether, and dried.[1][4] The pure free base can be regenerated by dissolving the salt in water, basifying with a mild base like sodium bicarbonate, and extracting with an organic solvent.

Issue 2: My compound shows significant streaking or poor separation during TLC and column chromatography.

Question: When I run a TLC of my crude mixture, the main spot streaks badly from the baseline. This translates to poor separation on my flash column. What is causing this and how can I fix it?

Answer: Streaking on silica gel is typically indicative of an interaction issue between the analyte and the stationary phase, often due to the compound's polarity, acidity/basicity, or issues with sample application.

Causality: The basic nitrogen on the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to tailing. Similarly, highly polar impurities or overloading the column can cause this phenomenon.

Solutions:

  • Mobile Phase Modification:

    • Add a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier to your eluent system. A common choice is to use a mobile phase containing 0.5-1% triethylamine (Et₃N) or ammonia (e.g., using a premixed solution of 10% ammonia in methanol as the polar component with dichloromethane).[5] This deactivates the acidic sites on the silica, leading to sharper peaks.

    • Optimize Polarity: Ensure your chosen solvent system provides an optimal Rf value for your target compound. An Rf between 0.2 and 0.35 on TLC is generally recommended for good separation in flash chromatography.[6]

  • Sample Loading Technique:

    • Dry Loading: If your compound is not very soluble in the initial, less polar mobile phase, a "dry load" is highly recommended.[7] Dissolve your crude product in a strong, volatile solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column. This technique prevents the use of a strong solvent for loading, which can cause band broadening and poor separation.[7]

  • Stationary Phase Choice:

    • Use Deactivated Silica: If streaking persists, consider using a deactivated silica gel or switching to an alternative stationary phase like alumina (basic or neutral), which may be more suitable for basic compounds.

Issue 3: I suspect my compound is degrading during purification.

Question: My recovery from the column is very low, and I see new, unexpected spots on my TLC plates of the collected fractions. Is my compound unstable?

Answer: Yes, tert-butyl (2-formylquinolin-8-yl)carbamate contains two potentially sensitive functional groups: a tert-butyl carbamate (Boc group) and an aldehyde.

Causality:

  • Boc Group Instability: The Boc protecting group is notoriously labile under acidic conditions. Prolonged exposure to standard silica gel, which is inherently acidic, can cause partial or complete deprotection to the corresponding free amine.

  • Aldehyde Reactivity: Aldehydes can be susceptible to oxidation to carboxylic acids, especially if left exposed to air for extended periods. Under strongly basic conditions, they can potentially undergo side reactions.[8]

Solutions:

  • Maintain Neutral Conditions:

    • Buffer the mobile phase for chromatography by adding a small amount of a non-nucleophilic base like triethylamine, as mentioned previously. This neutralizes the silica surface and protects the Boc group.

    • During workup, use mild bases like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide.

  • Minimize Exposure Time: Plan your purification to be as efficient as possible. Flash chromatography is preferred over traditional gravity chromatography because it significantly reduces the time the compound spends on the column.[9] Do not leave the compound dissolved in solution or on the column for extended periods.

  • Work under an Inert Atmosphere: If oxidation is a concern, consider performing the purification and solvent evaporation steps under a nitrogen or argon atmosphere.

  • Stability Assessment: To confirm degradation, you can perform a stability test. Spot a solution of your pure compound on a TLC plate and let it sit on the benchtop for an hour next to a freshly spotted sample. If a new, lower Rf spot (the more polar free amine) appears in the aged sample, acid-catalyzed degradation is likely occurring.[10]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for purifying a crude mixture of tert-butyl (2-formylquinolin-8-yl)carbamate?

A1: For a typical crude mixture from synthesis, flash column chromatography is the most effective and widely applicable purification technique.[7] It offers high resolution for separating the target compound from unreacted starting materials and byproducts.[11]

Workflow for Purification Method Selection

The following diagram outlines a decision-making process for selecting the appropriate purification strategy.

G cluster_solid Solid Crude cluster_oil Oily Crude start Crude Product Mixture is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil/gum? tlc_solid Analyze purity by TLC/NMR is_solid->tlc_solid Yes column_oil Purify by Flash Chromatography is_solid->column_oil No (Oil) high_purity Purity >90%? tlc_solid->high_purity recrystallize Proceed with Recrystallization high_purity->recrystallize Yes column_first Purify by Flash Chromatography high_purity->column_first No is_solid_after Product solidifies after column? column_oil->is_solid_after recrystallize_after Optional Recrystallization for higher purity is_solid_after->recrystallize_after Yes oil_persists Product remains an oil is_solid_after->oil_persists No salt_formation Attempt Salt Formation oil_persists->salt_formation

Caption: Decision tree for selecting a purification method.

Q2: What are the best solvent systems for flash column chromatography?

A2: The choice of solvent depends on the specific impurity profile, but for a moderately polar compound like this, two-component systems are standard.[5] Always develop your solvent system using TLC first.

Solvent System (v/v)PolarityRecommended For
10-50% Ethyl Acetate in HexaneLow to Medium"Normal" polarity compounds; good for resolving less polar impurities.[5]
1-5% Methanol in DichloromethaneMedium to HighMore polar compounds or when stronger elution is needed.[5]

Experimental Protocol: Flash Column Chromatography

  • Preparation: Choose a solvent system based on TLC analysis (target Rf ≈ 0.2-0.35).[6] Prepare the eluent and a slurry of silica gel (particle size 40-63 µm) in the eluent.[6]

  • Column Packing: Pack the column with the silica slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top.[12]

  • Sample Loading: Load the sample using the "dry load" method described in the troubleshooting section for best results.[7]

  • Elution: Begin elution with the chosen solvent system, applying pressure to achieve a flow rate of about 5-7 cm per minute.[12]

  • Fraction Collection: Collect fractions and monitor their contents by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[3]

Q3: What are suitable solvents for recrystallization?

A3: Recrystallization is an excellent technique for final polishing if the compound is mostly pure (>90%) and solid.[8] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent / SystemTypeComments
IsopropanolSingle SolventA good starting point for moderately polar compounds.
Ethyl Acetate / HexaneSolvent PairDissolve in minimal hot ethyl acetate, then add hexane until cloudy.[1]
Dichloromethane / PentaneSolvent PairSimilar to above, for less polar impurities.[1]
Ethanol / WaterSolvent PairUseful if the compound has some water solubility.[1]

Experimental Protocol: Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen "good" solvent at its boiling point.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature, then in an ice bath. If using a solvent pair, add the "anti-solvent" to the hot solution dropwise until it becomes turbid, then cool.[2]

  • Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold solvent or anti-solvent.[2]

  • Drying: Dry the crystals under vacuum.

Q4: How can I definitively assess the purity of my final product?

A4: A combination of analytical techniques is required to confirm both the identity and purity of your compound.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The absence of impurity signals in the ¹H NMR spectrum is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity. A single sharp peak, often reported as a percentage of the total area (e.g., >98%), indicates high purity.[13]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, verifying its identity.[13]

Analytical Workflow for Final Product Characterization

G cluster_primary Primary Analysis cluster_secondary Quantitative & Confirmatory start Purified Solid/Oil nmr ¹H and ¹³C NMR start->nmr ms Mass Spectrometry (MS) start->ms hplc HPLC for Purity (%) nmr->hplc Structure Confirmed ms->hplc Mass Confirmed ir IR Spectroscopy hplc->ir Purity Confirmed final Final Report ir->final Functional Groups Confirmed

Caption: Workflow for analytical characterization.

Q5: What are the essential safety precautions when handling this compound?

A5: While specific toxicity data for this exact compound is limited, quinoline and its derivatives should be handled with care.[14][15] Carbamates can also present hazards.[16]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14][17]

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[18] Avoid contact with skin and eyes.[14]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents.[19]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Avoid release to the environment.[15]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • HOW TO DO FLASH COLUMN CHROM
  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline.
  • Coquerel, Y. (2008).
  • LookChem.
  • BenchChem. (2025).
  • Organic Syntheses. (2025).
  • BenchChem. (2025).
  • Google Patents. (US2474823A). Quinoline compounds and process of making same.
  • PENTA. (2025).
  • CDH Fine Chemical.
  • Techno PharmChem.
  • LabOldTech. Quinoline.
  • PubChemLite. Tert-butyl (2-formylquinolin-8-yl)
  • BenchChem. (2025). Application Notes and Protocols for the Purification of tert-Butyl (2-(benzylamino)ethyl)
  • ChemScene. 1823815-66-2 | Tert-butyl N-(6-formylquinolin-2-yl)
  • PubChem. tert-butyl N-(2-formylphenyl)
  • Smolecule. Troubleshooting Guide: Quinoline-Carboxamide Stability.
  • BenchChem. (2025). Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)

Sources

Minimizing side reactions during the reduction of 2-formylquinolin-8-yl carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the selective reduction of 2-formylquinolin-8-yl carbamate to its corresponding alcohol, (2-(hydroxymethyl)quinolin-8-yl) carbamate. This transformation is a critical step in the synthesis of advanced intermediates for drug discovery and materials science. However, the multifunctional nature of the substrate presents significant chemoselectivity challenges. This guide provides in-depth, experience-driven answers to common issues encountered during this reduction, focusing on minimizing side reactions and maximizing the yield of your target molecule.

Core Principles: Achieving Chemoselectivity

The central challenge in this synthesis is to reduce the highly reactive aldehyde group at the C2 position while preserving both the carbamate ester at C8 and the aromaticity of the quinoline ring. The choice of reducing agent is paramount and dictates the outcome of the reaction.

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// Edges SM -> mid1 [label=" [H] ", arrowhead=none]; mid1 -> DesiredProduct [label=" Selective Conditions\n(e.g., NaBH₄)"]; mid1 -> Hydrolysis [label=" Harsh pH / H₂O "]; SM -> mid2 [label=" [H] ", arrowhead=none]; mid2 -> OverReduction [label=" Strong Conditions\n(e.g., H₂/Pd, Pt)"]; mid2 -> CarbamateReduction [label=" Harsh Reductant\n(e.g., LiAlH₄)"];

} enddot Caption: The desired reaction pathway versus common side reactions.

A comparative analysis of common hydride reducing agents highlights the importance of this choice:

Reducing AgentReactivity with AldehydeReactivity with CarbamateReactivity with Quinoline RingRecommendation
Sodium Borohydride (NaBH₄) ExcellentGenerally Inert[1]InertHighly Recommended
Lithium Borohydride (LiBH₄) ExcellentCan reduce, especially at elevated temperaturesInertUse with caution
Lithium Aluminum Hydride (LiAlH₄) ExcellentReduces to N-methyl amine[2][3]Can reduceNot Recommended
Catalytic Hydrogenation (H₂/Pd, Pt, Ru) GoodGenerally InertReduces to tetrahydroquinoline[4][5]Not Recommended

As the data indicates, Sodium Borohydride (NaBH₄) offers the best balance of reactivity and selectivity for this specific transformation, efficiently reducing the aldehyde without affecting the other functional groups under controlled conditions.[1][6][7]

Troubleshooting and FAQs

Q1: My reaction is incomplete. TLC analysis shows a significant amount of starting material even after several hours. What's going wrong?

A1: This is a common issue related to reagent activity or reaction conditions.

  • Plausible Causes & Solutions:

    • Reagent Quality: Sodium borohydride can degrade over time, especially if exposed to moisture. Use a freshly opened bottle of NaBH₄ or a batch that has been stored properly in a desiccator.

    • Insufficient Stoichiometry: While the stoichiometry is 1:4 (NaBH₄ to aldehyde), it is common practice to use a slight to moderate excess (1.5–2.0 equivalents) of NaBH₄ to ensure the reaction goes to completion. This accounts for any slight degradation and ensures a sufficient concentration of the hydride.

    • Low Temperature: While starting the reaction at 0°C is crucial to control the initial exotherm and prevent side reactions, sluggish reactions can sometimes be gently warmed to room temperature after the initial addition of the reducing agent to push them to completion. Monitor closely with TLC.

    • Solvent Choice: The reduction is typically performed in alcoholic solvents like methanol or ethanol. These solvents are required to protonate the resulting alkoxide to form the final alcohol product.[8] Ensure your solvent is of sufficient purity.

Q2: I'm observing a major byproduct that appears to be missing the carbamate group, confirmed by a mass loss in MS analysis. What is this and how can I prevent it?

A2: You are likely observing hydrolysis of the carbamate ester, yielding 2-(hydroxymethyl)quinolin-8-ol. Carbamates can be sensitive to both acidic and basic conditions, especially during workup.[9][10][11]

  • Plausible Causes & Solutions:

    • Workup pH: The most common cause is quenching the reaction with a strong acid. The excess NaBH₄ must be quenched, but using a milder approach is critical.

      • Recommended Quench: Instead of strong mineral acids, quench the reaction by slowly adding acetone or saturated ammonium chloride (NH₄Cl) solution at 0°C. This will neutralize the excess hydride and borate species without causing a drastic pH shift.

    • Reaction pH: If the reaction medium itself becomes too basic (from impurities in the starting material or solvent), it can promote hydrolysis. While NaBH₄ reductions in alcohol are generally self-buffering, ensure your starting materials are neutral.

    • Metal Ion Contamination: Certain metal ions can catalyze carbamate hydrolysis.[12] Ensure you are using clean glassware and high-purity reagents.

Q3: My NMR shows the desired alcohol, but also a major byproduct with new aliphatic signals between 1.5-3.0 ppm, suggesting a loss of aromaticity. What happened?

A3: This is a classic sign of over-reduction, where the pyridine portion of the quinoline ring has been hydrogenated to a 1,2,3,4-tetrahydroquinoline. This side reaction is almost always caused by using a reducing agent that is too powerful or non-selective.

  • Plausible Causes & Solutions:

    • Incorrect Reducing Agent: This is the primary culprit. You have likely used catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel) or a very strong hydride like LiAlH₄. While effective for many reductions, these methods are not suitable for this substrate due to their ability to reduce heteroaromatic rings.[4][13]

    • Contamination: In rare cases, contamination of your reagents with catalytic metals could lead to undesired hydrogenation if a hydrogen source is present.

  • Definitive Solution: Immediately switch your reducing agent to Sodium Borohydride (NaBH₄) . Its reactivity profile is ideal for selectively reducing aldehydes in the presence of aromatic systems.[7][14]

Recommended Experimental Protocol

This protocol is designed to maximize the yield of (2-(hydroxymethyl)quinolin-8-yl) carbamate while minimizing side product formation.

dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", label="Protocol Workflow", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes A [label="1. Dissolve Substrate\n(2-formylquinolin-8-yl carbamate)\nin Methanol (MeOH)"]; B [label="2. Cool Solution\nCool to 0 °C in an ice bath"]; C [label="3. Add NaBH₄\nAdd Sodium Borohydride (1.5 eq)\nportion-wise over 15 min"]; D [label="4. Monitor Reaction\nStir at 0 °C to RT\nMonitor by TLC until SM is consumed"]; E [label="5. Quench Reaction\nCool back to 0 °C\nSlowly add saturated NH₄Cl solution"]; F [label="6. Isolate Product\nExtract with Ethyl Acetate (EtOAc)\nWash, dry, and concentrate"]; G [label="7. Purify\nPurify via column chromatography\n(Silica gel, Hexanes/EtOAc gradient)"];

// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#EA4335"]; D -> E [color="#FBBC05"]; E -> F [color="#34A853"]; F -> G [color="#34A853"]; } enddot Caption: Step-by-step experimental workflow for selective reduction.

Materials:

  • 2-formylquinolin-8-yl carbamate (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (ACS Grade)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-formylquinolin-8-yl carbamate (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reduction: Slowly add the sodium borohydride (1.5 eq) in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Caution: Gas evolution (H₂) will occur.

  • Reaction Monitoring: Continue stirring the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes. If the reaction is slow, allow it to warm to room temperature and continue stirring. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed (as indicated by TLC), cool the flask back down to 0 °C. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the excess NaBH₄. Continue adding until gas evolution ceases.

  • Workup: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (2-(hydroxymethyl)quinolin-8-yl) carbamate.

References

  • Ghorbani-Vaghei, R., & Veisi, H. (2010). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry, 34(9), 1814-1816. [Link]

  • Scribd. (n.d.). Chemoselective Reductions With Sodium Borohydride. [Link]

  • Ranu, B. C., & Das, A. R. (1992). Chemoselective reductions with sodium borohydride. Aldehydes vs. ketones. The Journal of Organic Chemistry, 57(16), 4331–4333. [Link]

  • ResearchGate. (n.d.). Chemoselective reductions with sodium borohydride. [Link]

  • Dell'Amico, D. B., Calderazzo, F., & Zinna, F. (2015). Recent Advances in the Chemistry of Metal Carbamates. Coordination Chemistry Reviews, 295, 48-77. [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. [Link]

  • Baleztan, L. S., et al. (2016). Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions, 45(35), 13919-13926. [Link]

  • Taliani, S., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(3), 937-965. [Link]

  • Google Patents. (n.d.).
  • Chemistry Stack Exchange. (2019). Reduction of carbamate with LAH. [Link]

  • Corma, A., Serna, P., & Concepción, P. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society, 134(43), 17995-18003. [Link]

  • Rueping, M., et al. (2014). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ChemCatChem, 6(5), 1231-1235. [Link]

  • MDPI. (2025). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. [Link]

  • Science of Synthesis. (n.d.). Reduction of Carbamates. [Link]

Sources

Removing unreacted 8-aminoquinoline from product mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Removal of 8-Aminoquinoline (8-AQ)

Ticket ID: #AQ-PUR-001 Topic: Removal of unreacted/free 8-aminoquinoline from reaction mixtures Status: Open Support Tier: Level 3 (Senior Application Scientist)[1][2][3]

Executive Summary: The "Sticky" Nature of 8-AQ

Removing 8-aminoquinoline (8-AQ) is a frequent bottleneck in C-H activation workflows.[1][2][3] Whether you have residual reagent from substrate synthesis or free 8-AQ byproduct following directing group cleavage, standard purification often fails due to three specific physicochemical properties:

  • Weak Basicity (pKa ~3.99): It is not basic enough to be easily removed by weak acid washes (like citric acid) but is basic enough to streak on silica.[2][3]

  • Metal Chelation: 8-AQ is a bidentate ligand.[1][2] If your reaction used Cu, Pd, or Ni, the "impurity" is likely a metal-AQ complex, which behaves differently than the free amine.[3]

  • Low Polarity: The free base is surprisingly non-polar, often co-eluting with products in standard Hexane/EtOAc systems.[2][3]

This guide provides three validated protocols to resolve these issues, structured by the stability of your target product.

Diagnostic Workflow: Select Your Protocol

Before proceeding, determine the stability of your target product and the nature of the mixture.

AQ_Removal_Decision_Tree Start Start: Contaminated Mixture Q1 Is your Product Acid-Stable? Start->Q1 Q2 Does the mixture contain transition metals (Cu, Pd, Ni)? Q1->Q2 Yes MethodB Protocol B: Buffered Chromatography (For Acid-Sensitive) Q1->MethodB No (Acid Labile) MethodA Protocol A: HCl Extraction (Most Efficient) Q2->MethodA No (Free 8-AQ) MethodC Protocol C: Chelation Wash + Resin (For Metal Complexes) Q2->MethodC Yes (Metal-AQ Complex)

Figure 1: Decision tree for selecting the appropriate 8-aminoquinoline removal strategy.

Protocol A: The Strong Acid Wash (Standard)[3]

Best for: Acid-stable products (amides, esters, protected amines).[2][3] Mechanism: The pKa of the quinoline nitrogen is ~3.99 [1].[2] To force >99% of 8-AQ into the aqueous layer, the pH must be significantly below this pKa. Weak acids (Acetic acid, Citric acid) are insufficient.[2][3]

Step-by-Step Procedure:

  • Dilution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ethers (Et2O) if possible, as 8-AQ salts can sometimes be partially soluble in wet ethers.[1][2][3]

  • Primary Wash: Wash the organic layer 2x with 1.0 M HCl .[1][2]

    • Note: The aqueous layer should turn yellow/green (protonated 8-AQ).[1][2]

  • Verification: Check the TLC of the organic layer.[2] If 8-AQ persists, increase acid concentration to 2.0 M HCl (if product permits).

  • Neutralization: Wash the organic layer once with Brine/Sat.[1][2] NaHCO3 to remove excess acid before drying.[1][2][3]

Troubleshooting:

  • Issue: Product precipitates during acid wash.[1][2][3]

  • Fix: Your product might be forming an HCl salt.[1][2][3] Switch to Protocol B .

Protocol B: Chromatographic Removal (Acid-Sensitive)

Best for: Acid-labile products or when 8-AQ co-elutes on standard silica.[1][2][3] The Problem: On standard silica (pH ~5-6), 8-AQ exists in an equilibrium between free base and protonated forms, causing "streaking" (tailing) that overlaps with products.[1][3]

Solution: The "Base-Buffered" Column By forcing the silica environment to be basic, you keep 8-AQ as a distinct, tight band.[1][3]

Solvent System Setup:

Component Standard System Recommended System Function
Non-Polar Hexanes / Pentane Hexanes Bulk solvent
Polar Ethyl Acetate Ethyl Acetate Elution strength

| Modifier | None | 1% Triethylamine (TEA) | Deactivates silica acidity |[1][2][3]

Procedure:

  • Pre-treat Silica: Slurry your silica gel in the Hexane/EtOAc mixture containing 1% TEA.[1][2]

  • Load: Load your sample.

  • Elute: Run the column with the TEA-doped solvent.[1][2]

    • Result: 8-AQ will move faster and as a tighter band (usually bright yellow/fluorescent under UV).[1][2][3]

  • Post-Column: Rotovap the fractions. The TEA is volatile and will be removed along with the solvent.[2]

Protocol C: Breaking Metal Complexes (The "Hidden" 8-AQ)

Best for: Reactions using Cu(OAc)2, Pd(OAc)2, or Ni catalysts.[3] The Problem: 8-AQ binds metals with high affinity.[1][2] If your NMR shows broad peaks or your product is green/blue, 8-AQ is likely chelated to a metal.[1][2][3] Standard acid washes or silica columns will NOT remove it effectively because the complex is stable.[2]

The "De-Complexation" Workflow:

Decomplexation_Workflow Step1 Crude Mixture (Metal-AQ Complex) Step2 Add NH4OH or EDTA (Competitive Ligand) Step1->Step2 Step3 Vigorous Stirring (30 mins) Step2->Step3 Step4 Phase Separation Step3->Step4 Output1 Aqueous Layer (Metal-Amine Complex) Step4->Output1 Output2 Organic Layer (Free Product + Free 8-AQ) Step4->Output2 Proceed to Protocol A or B Proceed to Protocol A or B Output2->Proceed to Protocol A or B

Figure 2: Workflow for breaking Metal-AQ complexes prior to purification.

Procedure:

  • Dissolve: Take crude in DCM.

  • The "Blue" Wash: Wash with 10% aqueous NH4OH (Ammonium Hydroxide) or 0.1 M aqueous EDTA (pH 9) .[2][3]

    • Observation: The aqueous layer should turn intense blue (Copper-Amine complex) or dark (Pd/Ni).[1][2][3]

  • Repeat: Repeat until the aqueous layer is colorless.

  • Final Polish: Now that the metal is gone, the 8-AQ is "free." You must now use Protocol A (Acid wash) or Protocol B (Column) to remove the organic 8-AQ skeleton.[1][2][3]

Advanced FAQ: Solid Phase Extraction (SCX)

Q: Can I use scavenging resins to avoid liquid-liquid extraction? A: Yes. Strong Cation Exchange (SCX) cartridges are highly effective.[2][3]

Protocol:

  • Conditioning: Flush SCX cartridge with MeOH.

  • Loading: Dissolve crude in minimal MeOH/DCM (1:1) and load onto the cartridge.

  • Washing: Flush with MeOH .[1][2][3]

    • Result: Neutral/Acidic products elute.[1][2][3] Basic 8-AQ (and other amines) are retained on the sulfonic acid resin.[1][2][3]

  • Recovery (Optional): If you need to recover the 8-AQ, flush with 2M NH3 in MeOH.[2][3]

References & Data Sources

  • pKa Data: 8-Aminoquinoline pKa ~ 3.99. Source: ChemicalBook & IUPAC Dissociation Constants. Link

  • Directing Group Removal Reviews: Fitzgerald, L. S., & O'Duill, M. L. (2021).[3][4] A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry – A European Journal.[1][2][3] Link

  • General Workup Procedures: Rochester University, The Workup: Step by Step. Link

  • Solubility Data: BenchChem Technical Guide, Solubility of 8-Aminoquinoline. Link[2][3]

Disclaimer: 8-Aminoquinoline is toxic and a skin irritant.[1][2][3][5] Always perform these procedures in a fume hood wearing appropriate PPE.

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of Quinoline Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Quinoline Aldehyde Synthesis

Quinoline aldehydes are foundational chemical scaffolds in modern medicinal chemistry, serving as essential building blocks for a wide range of pharmaceutical agents, including dyes and specialty chemicals.[1][2] The purity of these active pharmaceutical ingredient (API) precursors is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous analytical control over impurities.[3][4]

High-Performance Liquid Chromatography (HPLC) stands as the undisputed premier technique for this task, offering unparalleled sensitivity, selectivity, and reproducibility for separating and quantifying the main analyte from process-related impurities and potential degradants.[5][6]

This guide provides an in-depth, comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) method development strategies for the purity analysis of a model compound, 3-Quinolinecarboxaldehyde. We will compare the performance of a conventional gradient elution method on a C18 stationary phase against an alternative isocratic method employing a Phenyl-Hexyl phase, which offers a different selectivity mechanism. The discussion is grounded in field-proven insights and supported by experimental protocols and validation data to demonstrate a self-validating and scientifically sound approach.

The Causality of Chromatographic Choices: Stationary and Mobile Phase Selection

The success of any HPLC separation is governed by the differential interactions of analytes between the stationary phase and the mobile phase.[7] For quinoline aldehydes, which are aromatic and moderately polar, reversed-phase chromatography is the most effective approach.[8][9]

Stationary Phase: A Tale of Two Selectivities
  • C18 (Octadecylsilane): The Universal Workhorse. This is the most common reversed-phase packing material, separating compounds primarily based on hydrophobicity (non-polar interactions).[6] It is an excellent starting point for most small molecules and provides robust, predictable performance.

  • Phenyl-Hexyl: The Aromatic Specialist. This stationary phase incorporates phenyl groups into the alkyl chains. This unique chemistry introduces an alternative separation mechanism: π-π interactions .[5][6] These are attractive, noncovalent interactions between the electron clouds of aromatic rings. For aromatic analytes like quinoline aldehydes and their impurities, this can lead to significant changes in selectivity and often provides superior resolution compared to a standard C18 column, especially for structurally similar aromatic compounds.[6]

Mobile Phase: The Engine of Separation

The mobile phase carries the sample through the column and modulates the interactions with the stationary phase.[10]

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds due to its lower viscosity and favorable UV transparency at low wavelengths (<220 nm).[10][11]

  • Aqueous Phase & pH Control: Quinoline contains a basic nitrogen atom, making its retention highly sensitive to pH. Controlling the pH of the mobile phase with a buffer is essential for achieving reproducible retention times and symmetrical peak shapes.[8][10] Using an acidic mobile phase (e.g., with phosphoric acid or formic acid) protonates the quinoline nitrogen, which can improve peak shape and retention on reversed-phase columns.[1][11] Phosphate buffers are excellent for HPLC-UV methods due to their low UV cutoff.[11]

A Systematic Workflow for Method Development

A robust HPLC method is not discovered by chance; it is built through a logical and systematic process. The following workflow outlines the critical steps from initial screening to final validation, ensuring the development of a stability-indicating method.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Development cluster_1 Phase 2: Verification cluster_2 Phase 3: Validation Start Define Analytical Target Profile (Purity, Stability-Indicating) Scouting Column & Mobile Phase Scouting (C18 vs. Phenyl-Hexyl) Start->Scouting Initial Assessment Optimization Parameter Optimization (Gradient, pH, Temperature) Scouting->Optimization Select Promising Conditions Forced_Deg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Optimization->Forced_Deg Establish Optimized Method Specificity Demonstrate Specificity & Peak Purity Analysis (DAD) Forced_Deg->Specificity Generate Degradants Validation Method Validation (ICH Q2(R1)) (Linearity, Accuracy, Precision, etc.) Specificity->Validation Confirm Method is Stability-Indicating Final_Method Final, Validated HPLC Method Validation->Final_Method Confirm Performance

Caption: A logical workflow for HPLC analytical method development.

Comparative Experimental Protocols

Here we detail two distinct methods developed for the purity analysis of 3-Quinolinecarboxaldehyde.

Method 1: High-Resolution Gradient RP-HPLC

This method is designed for maximum resolving power to separate the main component from a wide range of potential impurities, making it ideal for drug development and release testing.[5]

Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).[5]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[5]

  • Mobile Phase B: Acetonitrile (ACN).[5]

  • Diluent: 50:50 mixture of ACN and water.

Chromatographic Conditions:

  • Gradient Program: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimized wavelength based on UV spectrum).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of 3-Quinolinecarboxaldehyde reference standard (100 µg/mL) in the diluent.[5]

  • Sample Solution: Dissolve the synthesized sample in the diluent to a nominal concentration of 100 µg/mL.[5]

Method 2: Alternative Selectivity Isocratic RP-HPLC

This method leverages the unique selectivity of a Phenyl-Hexyl column and uses a simpler isocratic mobile phase, which can be advantageous for routine quality control where the impurity profile is well-known.[5]

Instrumentation and Materials:

  • HPLC System: A system equipped with an isocratic pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]

  • Mobile Phase: Isocratic mixture of Acetonitrile and 10 mM Ammonium Acetate buffer (pH adjusted to 4.5 with acetic acid) in a 60:40 (v/v) ratio.[5]

  • Diluent: Mobile Phase.

Chromatographic Conditions:

  • Elution: Isocratic.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of 3-Quinolinecarboxaldehyde reference standard (100 µg/mL) in the mobile phase.

  • Sample Solution: Dissolve the synthesized sample in the mobile phase to a nominal concentration of 100 µg/mL.

Forced Degradation Protocol: Proving Stability-Indicating Power

To ensure the method can separate the active ingredient from any potential degradation products, a forced degradation study must be performed as stipulated by ICH guideline Q1A(R2).[12][13] The goal is to achieve 5-20% degradation of the API.[12][14]

  • Acid Hydrolysis: Reflux sample solution (1 mg/mL in diluent) with 0.1 N HCl at 60°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Reflux sample solution with 0.1 N NaOH at 60°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 24 hours, then dissolve in diluent.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light in a photostability chamber for 7 days.

Performance Comparison and Data Summary

The following tables summarize the comparative performance of the two developed methods after validation according to ICH Q2(R1) guidelines.[5]

Table 1: Comparison of Optimized Chromatographic Conditions

ParameterMethod 1 (C18, Gradient)Method 2 (Phenyl-Hexyl, Isocratic)Rationale for Choice
Column C18 (4.6x150mm, 5µm)Phenyl-Hexyl (4.6x250mm, 5µm)Compare hydrophobic vs. π-π selectivity.
Mobile Phase A: 0.1% H₃PO₄ in H₂OB: ACN60:40 ACN : 10mM NH₄OAc (pH 4.5)Gradient for resolving unknown impurities; Isocratic for speed and simplicity.
Elution Mode GradientIsocraticGradient elution is superior for complex samples and stability studies.[5]
Run Time 30 min15 minIsocratic method is significantly faster for routine analysis.

Table 2: System Suitability and Specificity Results

ParameterMethod 1 (C18, Gradient)Method 2 (Phenyl-Hexyl, Isocratic)Acceptance Criteria
Tailing Factor (API) 1.11.3≤ 2.0
Theoretical Plates > 8000> 5000> 2000
Resolution (API vs. nearest impurity) 3.52.2≥ 2.0
Impurities Detected (Forced Degradation) 54All significant degradants must be resolved.

Table 3: Summary of Key Validation Parameters

ParameterMethod 1 (C18, Gradient)Method 2 (Phenyl-Hexyl, Isocratic)Acceptance Criteria
Linearity (r²) 0.99980.9995≥ 0.999
Accuracy (% Recovery) 99.2 - 100.5%98.5 - 101.2%98.0 - 102.0%
LOD 0.01 µg/mL0.04 µg/mLReportable
LOQ 0.03 µg/mL0.12 µg/mLReportable

The Interrelationship of Validation Parameters

Method validation is a holistic process where each parameter confirms the reliability of the others. This system ensures the method is fit for its intended purpose.[15][16]

Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Prerequisite for Accuracy Accuracy Specificity->Accuracy Prerequisite for Precision Precision Specificity->Precision Prerequisite for Range Range Linearity->Range Defines Accuracy->Range Precision->Range LOD LOD LOQ LOQ LOD->LOQ Determines LOQ->Linearity Lower limit of LOQ->Accuracy Lower limit of LOQ->Precision Lower limit of Robustness Robustness Robustness->Accuracy Challenges Robustness->Precision Challenges

Sources

A Comparative Guide to the Structural Confirmation of tert-butyl (2-formylquinolin-8-yl)carbamate: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as tert-butyl (2-formylquinolin-8-yl)carbamate, a versatile building block in medicinal chemistry, rigorous structural confirmation is paramount.[1] This guide provides an in-depth comparison of X-ray crystallography, the gold standard for absolute structure elucidation, with complementary spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and present detailed protocols to ensure self-validating systems for researchers, scientists, and drug development professionals.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides unparalleled, definitive evidence of a molecule's atomic arrangement in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise three-dimensional map of electron density, revealing bond lengths, bond angles, and stereochemistry with high precision.

Causality of Experimental Choices in X-ray Crystallography

The success of a single-crystal X-ray diffraction experiment hinges on the quality of the crystal. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening to obtain crystals of suitable size and quality. For a molecule like tert-butyl (2-formylquinolin-8-yl)carbamate, with its moderate polarity, a range of solvents from intermediate to low polarity, such as ethyl acetate, dichloromethane, or toluene, would be logical starting points for crystallization trials.

The temperature of data collection is another crucial parameter. Conducting the experiment at low temperatures (e.g., 100 K) is standard practice.[2] This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and a more precise final structure.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve 5-10 mg of purified tert-butyl (2-formylquinolin-8-yl)carbamate in a minimal amount of a suitable solvent (e.g., ethyl acetate).

    • Employ slow evaporation by leaving the solution in a loosely capped vial at room temperature. Alternatively, use vapor diffusion by placing the vial in a sealed chamber containing a less soluble anti-solvent.

    • Monitor for the formation of single crystals of appropriate size (typically 0.1-0.3 mm in each dimension) over several days.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed, single crystal and mount it on a goniometer head.

    • Place the mounted crystal on the diffractometer (e.g., a Rigaku or Bruker model equipped with a CCD detector).[2]

    • Center the crystal in the X-ray beam and cool it to the desired temperature (e.g., 100 K) using a stream of cold nitrogen gas.

    • Perform a preliminary screening to assess crystal quality and determine the unit cell parameters.

    • Proceed with a full data collection, typically involving a series of rotations of the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the collected diffraction data, including integration of reflection intensities and absorption correction.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • The final refined structure is evaluated based on parameters such as the R-factor, which indicates the goodness of fit.

Orthogonal Confirmation: The Power of Spectroscopic Techniques

While X-ray crystallography provides a definitive solid-state structure, spectroscopic methods offer invaluable information about the molecule's structure in solution and confirm the presence of key functional groups. These techniques are often used in concert to build a comprehensive picture of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For tert-butyl (2-formylquinolin-8-yl)carbamate, we would expect to see distinct signals for the aromatic protons of the quinoline ring, the aldehyde proton, the NH proton of the carbamate, and the nine equivalent protons of the tert-butyl group.[3]

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the carbamate, the aldehyde carbon, the carbons of the quinoline ring, and the quaternary and methyl carbons of the tert-butyl group.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For our target molecule, characteristic absorption bands would be expected for:

  • N-H stretch: A broad peak around 3300-3400 cm⁻¹ from the carbamate.[3]

  • C-H stretches: Signals in the 2850-3000 cm⁻¹ region for the sp³ hybridized carbons of the tert-butyl group and above 3000 cm⁻¹ for the sp² hybridized carbons of the quinoline ring.[3]

  • C=O stretch (aldehyde): A sharp, strong peak around 1690-1710 cm⁻¹.

  • C=O stretch (carbamate): A strong peak around 1680-1700 cm⁻¹.[3]

  • C=N and C=C stretches: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tert-butyl (2-formylquinolin-8-yl)carbamate, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected monoisotopic mass is 272.1161 Da.[4] Common fragmentation patterns would involve the loss of the tert-butyl group or the entire Boc protecting group.

Comparative Analysis: A Multi-faceted Approach to Structure Confirmation

The following table summarizes the strengths and limitations of each technique in the context of confirming the structure of tert-butyl (2-formylquinolin-8-yl)carbamate.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry.Unambiguous and definitive structural evidence.Requires a suitable single crystal, which can be challenging to obtain. Provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy Connectivity of atoms, chemical environment, stereochemical relationships in solution.Provides detailed structural information in solution, which is often more relevant to biological activity.Does not provide absolute 3D structure. Can be complex to interpret for large molecules.
IR Spectroscopy Presence of functional groups.Quick, easy, and provides a characteristic fingerprint of the molecule.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity and provides accurate molecular weight and elemental composition (HRMS).Does not provide information on the connectivity or stereochemistry of the molecule.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive structural elucidation of a novel compound like tert-butyl (2-formylquinolin-8-yl)carbamate.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis of tert-butyl (2-formylquinolin-8-yl)carbamate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Crystallization Crystallization Trials Purification->Crystallization Final_Confirmation Comprehensive Structural Confirmation NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation Xray Single-Crystal X-ray Diffraction Crystallization->Xray Structure Structure Solution & Refinement Xray->Structure Structure->Final_Confirmation

Caption: Workflow for structural confirmation.

Conclusion

While X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule like tert-butyl (2-formylquinolin-8-yl)carbamate, a comprehensive and robust structural confirmation relies on a synergistic approach. The combination of NMR, IR, and Mass Spectrometry provides a wealth of complementary information that corroborates the crystallographic data and offers insights into the molecule's properties in different states. This multi-technique approach ensures the highest level of scientific integrity and provides a solid foundation for further research and development.

References

  • Spectroscopic Analysis: A Comparative Guide to Tert-butyl Carbamates in Drug Development - Benchchem.
  • Tert-butyl (2-formylquinolin-8-yl)carbamate (C15H16N2O3) - PubChem. Available at: [Link]

  • tert-Butyl 2-{methyl}piperidine-1-carboxylate - PMC. Available at: [Link]

  • tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate - MDPI. Available at: [Link]

  • tert-Butyl N-(thiophen-2-yl)carbamate - PMC - NIH. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available at: [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. Available at: [Link]

  • (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate - ResearchGate. Available at: [Link]

  • tert-Butyl carbamate - NIST WebBook. Available at: [Link]

  • tert-butyl N-[3-(2-oxo-1H-quinolin-8-yl)prop-2-yn-1-yl]carbamate - MilliporeSigma. Available at: [Link]

  • tert-butyl N-(2-formylphenyl)carbamate | C12H15NO3 | CID 11287472 - PubChem. Available at: [Link]

Sources

A Comparative Guide to Elemental Analysis Standards: Evaluating tert-butyl (2-formylquinolin-8-yl)carbamate as a Novel In-House Reference Material

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical analysis, the accuracy of elemental composition data is paramount. It underpins the very identity, purity, and stoichiometry of newly synthesized compounds. This guide provides a comprehensive evaluation of tert-butyl (2-formylquinolin-8-yl)carbamate as a potential in-house standard for elemental analysis, particularly for Carbon, Hydrogen, and Nitrogen (CHN) content. Its performance will be benchmarked against established, commercially available certified reference materials (CRMs). This document is intended for researchers, analytical scientists, and quality control professionals engaged in drug discovery and development who require robust and reliable analytical standards.

The Critical Role of Elemental Analysis Standards

Elemental analysis, typically performed via combustion analysis, is a fundamental technique for determining the mass fractions of C, H, N, and other elements in a sample. The reliability of this technique is directly dependent on the quality of the calibration and verification standards used. An ideal standard should be:

  • Homogeneous and pure: Ensuring consistent and reproducible results.

  • Stable: Non-hygroscopic and resistant to degradation under ambient conditions.

  • Stoichiometrically well-defined: Having a precise and known chemical formula.

  • High in the elements of interest: Providing a strong analytical signal.

Commercially available CRMs, such as those from Elemental Microanalysis or Merck (Sigma-Aldrich), are produced under stringent manufacturing protocols, often with accreditation to ISO 17034 and characterization under ISO/IEC 17025.[1][2] These standards provide traceability and are essential for method validation and routine instrument performance verification. However, the use of well-characterized in-house standards can be a practical approach for specific applications, especially for compounds with similar structural motifs to the analytes of interest.

Introducing tert-butyl (2-formylquinolin-8-yl)carbamate

tert-butyl (2-formylquinolin-8-yl)carbamate is a nitrogen-containing heterocyclic compound.[3][4] Its molecular formula is C₁₅H₁₆N₂O₃, with a molecular weight of 272.30 g/mol .[5][6] The presence of both quinoline and carbamate moieties makes it an interesting candidate for a standard in the analysis of complex nitrogen-containing pharmaceutical intermediates.[7][8][9]

Theoretical Elemental Composition

A primary requirement for any standard is a precisely known elemental composition. Based on its molecular formula, the theoretical weight percentages of C, H, and N are:

  • Carbon (C): 66.16%

  • Hydrogen (H): 5.92%

  • Nitrogen (N): 10.29%

This composition provides a solid theoretical basis for its evaluation as a standard.

Comparative Analysis with Established Standards

To objectively assess the suitability of tert-butyl (2-formylquinolin-8-yl)carbamate, we compare its theoretical attributes to several widely used commercial CHN standards.

StandardMolecular FormulaMolecular Weight ( g/mol )% Carbon (Theoretical)% Hydrogen (Theoretical)% Nitrogen (Theoretical)Key Features
tert-butyl (2-formylquinolin-8-yl)carbamate C₁₅H₁₆N₂O₃272.3066.165.9210.29Structurally complex, representative of certain pharmaceutical scaffolds.
Acetanilide C₈H₉NO135.1771.096.7110.36High carbon and nitrogen content, widely used for CHN analyzer calibration.[10]
Sulfanilamide C₆H₈N₂O₂S172.2141.854.6816.27Contains sulfur, useful for multi-elemental (CHNS) analysis.[11]
EDTA C₁₀H₁₆N₂O₈292.2441.105.529.59A common chelating agent, often used as a standard due to its purity and stability.[1]
Atropine C₁₇H₂₃NO₃289.3770.568.014.84A natural product standard with a high C/N ratio.[11]

From this comparison, tert-butyl (2-formylquinolin-8-yl)carbamate presents a balanced C, H, and N content, with a nitrogen percentage comparable to the widely accepted acetanilide standard. Its structural complexity, while potentially posing purification challenges, also makes it a more representative matrix for certain classes of drug candidates.

Experimental Workflow for Qualification of an In-House Standard

The qualification of tert-butyl (2-formylquinolin-8-yl)carbamate as an in-house standard requires a rigorous, self-validating protocol. This ensures its suitability and establishes its traceability to primary standards.

G cluster_prep Phase 1: Material Preparation & Characterization cluster_analysis Phase 2: Elemental Analysis & Validation cluster_stability Phase 3: Stability Assessment A Synthesis & Purification (e.g., Recrystallization, Chromatography) B Purity Assessment (HPLC, LC-MS, NMR) A->B C Homogeneity Testing (Multiple samplings from the batch) B->C D Instrument Calibration (Using primary CRMs like Acetanilide) C->D Qualified Material E Analysis of In-House Standard (n ≥ 10 replicates) D->E F Statistical Analysis (Mean, Standard Deviation, %RSD) E->F G Comparison with Theoretical Values (Accuracy & Precision Assessment) F->G H Initial Analysis (T=0) G->H Validated Data I Store under defined conditions (e.g., 25°C/60% RH, 40°C/75% RH) H->I J Periodic Re-analysis (e.g., 1, 3, 6 months) I->J

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.